molecular formula C17H19N3O B11134780 1-[4-(4-methylphenoxy)butyl]-1H-benzotriazole

1-[4-(4-methylphenoxy)butyl]-1H-benzotriazole

Cat. No.: B11134780
M. Wt: 281.35 g/mol
InChI Key: PUYUBDAAUBBCEJ-UHFFFAOYSA-N
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Description

1-[4-(4-methylphenoxy)butyl]-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their applications in various fields, including corrosion inhibitors, UV stabilizers, and pharmaceuticals. This particular compound features a benzotriazole core with a 4-(4-methylphenoxy)butyl substituent, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-methylphenoxy)butyl]-1H-benzotriazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(4-methylphenoxy)butyl bromide from 4-methylphenol and 1,4-dibromobutane.

    Nucleophilic Substitution: The 4-(4-methylphenoxy)butyl bromide is then reacted with sodium azide to form the corresponding azide.

    Cyclization: The azide undergoes a cyclization reaction with an appropriate catalyst to form the benzotriazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-methylphenoxy)butyl]-1H-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of benzotriazole oxides.

    Reduction: Formation of reduced benzotriazole derivatives.

    Substitution: Formation of substituted benzotriazole compounds.

Scientific Research Applications

1-[4-(4-methylphenoxy)butyl]-1H-benzotriazole has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a corrosion inhibitor in metalworking fluids and as a UV stabilizer in polymers.

Mechanism of Action

The mechanism of action of 1-[4-(4-methylphenoxy)butyl]-1H-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form coordination complexes with metal ions, influencing enzymatic activity. Additionally, the compound’s hydrophobic substituent allows it to interact with lipid membranes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-methylphenoxy)butyl]-1H-benzotriazole is unique due to its specific substitution pattern and the presence of the benzotriazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

1-[4-(4-methylphenoxy)butyl]benzotriazole

InChI

InChI=1S/C17H19N3O/c1-14-8-10-15(11-9-14)21-13-5-4-12-20-17-7-3-2-6-16(17)18-19-20/h2-3,6-11H,4-5,12-13H2,1H3

InChI Key

PUYUBDAAUBBCEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=N2

Origin of Product

United States

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